Urocanic Acid

Description

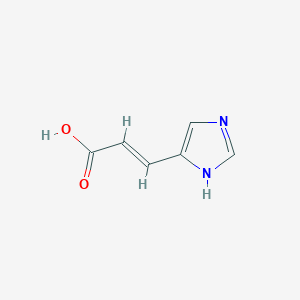

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041148 | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 17 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3465-72-3, 7699-35-6, 104-98-3 | |

| Record name | trans-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urocanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imidazol-4-ylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | trans-urocanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urocanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Role of Urocanic Acid in Skin Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic acid (UCA), a major ultraviolet-absorbing chromophore in the stratum corneum, plays a multifaceted and pivotal role in maintaining skin homeostasis. Derived from the proteolysis of filaggrin, this histidine metabolite exists in two isomeric forms, trans-UCA and cis-UCA, each possessing distinct biological functions. Trans-UCA contributes significantly to the skin's natural moisturizing factor (NMF), aiding in hydration and maintaining the acidic pH of the skin barrier. Upon exposure to ultraviolet B (UVB) radiation, trans-UCA undergoes photoisomerization to cis-UCA, a molecule implicated in mediating local and systemic immunosuppression. This technical guide provides an in-depth exploration of the biosynthesis, functions, and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies relevant to dermatological research and therapeutic development.

Introduction

The skin serves as the primary barrier against environmental insults, including ultraviolet radiation (UVR), pathogens, and physical trauma. Its homeostasis is maintained by a complex interplay of structural proteins, lipids, and small molecules. Among these, this compound (UCA) is a key metabolite found in high concentrations within the stratum corneum.[1] It is synthesized as the trans-isomer, which contributes to the skin's barrier function. However, UVR exposure converts it to the cis-isomer, initiating a cascade of immunological responses.[2][3] Understanding the dual nature of UCA is critical for developing therapeutics for a range of dermatological conditions, from atopic dermatitis to skin cancer.[4][5]

Biosynthesis of this compound

Trans-urocanic acid is a direct downstream product of the terminal differentiation of keratinocytes in the stratum granulosum and stratum corneum. Its synthesis is intrinsically linked to the protein filaggrin (filament-aggregating protein).

-

Profilaggrin to Filaggrin: In the keratohyalin granules of the granular layer, the large, insoluble, and highly phosphorylated precursor protein, profilaggrin, is dephosphorylated and proteolytically cleaved into multiple functional filaggrin monomers.

-

Filaggrin Degradation: As corneocytes mature, filaggrin is degraded by proteases, including caspase-14, calpain-1, and bleomycin (B88199) hydrolase, into its constituent free amino acids.[6]

-

Histidine Deamination: Filaggrin is particularly rich in histidine. This free L-histidine is then deaminated by the enzyme histidase (histidine ammonia-lyase), yielding trans-urocanic acid and ammonia.[7]

Due to the absence of the enzyme urocanase in the epidermis, which would further metabolize it, trans-UCA accumulates to high concentrations in the stratum corneum, where it becomes a major component of the Natural Moisturizing Factor (NMF).[1]

The Homeostatic Roles of trans-Urocanic Acid

The naturally occurring trans-isomer of UCA is a crucial component of the skin barrier, contributing to its physical and chemical integrity.

Skin Hydration and Natural Moisturizing Factor (NMF)

Trans-UCA is a significant component of NMF, a complex of hygroscopic molecules responsible for maintaining stratum corneum hydration.[8] These molecules attract and retain water from the atmosphere, keeping the skin pliable and preventing dryness and cracking. Deficiencies in filaggrin, and consequently trans-UCA, are strongly associated with dry skin conditions like ichthyosis vulgaris and atopic dermatitis.[7]

Maintenance of Acidic Skin pH

The skin surface is naturally acidic, with a pH typically ranging from 4.8 to 6.0.[9] This "acid mantle" is critical for several homeostatic functions:

-

Enzyme Activity: It regulates the activity of enzymes involved in lipid synthesis and desquamation.

-

Antimicrobial Barrier: It inhibits the growth of pathogenic bacteria like Staphylococcus aureus.

Trans-UCA, as an acid, is a key contributor to the maintenance of this acidic pH.[4][10]

Photoprotection: A "Natural Sunscreen"?

With a peak UV absorption around 270-280 nm, trans-UCA was initially proposed as a "natural sunscreen" that protects underlying skin cells from UV-induced DNA damage.[11] While it does absorb a significant amount of UVB radiation, its effectiveness as a primary photoprotectant is debated. Some studies suggest its contribution to the overall sun protection factor (SPF) of the skin is low.[12] Its primary role in UVR interaction appears to be its isomerization to the cis form.

The Immunomodulatory Role of cis-Urocanic Acid

Upon exposure to UVB radiation, trans-UCA in the stratum corneum undergoes a dose-dependent photoisomerization to cis-UCA.[3] This conformational change marks a functional shift from a homeostatic barrier component to a potent immunomodulatory agent. cis-UCA is recognized as a key initiator of the immunosuppression observed after UV exposure.[1][2][13]

Mechanisms of Immunosuppression

cis-UCA exerts its immunosuppressive effects through multiple signaling pathways, primarily impacting T-cell-mediated responses. The two most well-characterized pathways are:

1. Serotonin (B10506) 5-HT2A Receptor Pathway: cis-UCA has been identified as a ligand for the serotonin 5-HT2A receptor.[1][13] Binding of cis-UCA to this receptor on immune cells can trigger a signaling cascade that leads to systemic immune suppression.[13] This interaction has been shown to induce calcium mobilization and can be blocked by 5-HT2A receptor antagonists.[1][14]

2. Reactive Oxygen Species (ROS) and EGFR Pathway in Keratinocytes: In human keratinocytes, cis-UCA can induce the generation of intracellular Reactive Oxygen Species (ROS).[4][15] This leads to a transient phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream MAP kinases (ERK and p38).[4] This cascade results in the increased synthesis of immunomodulatory mediators like Prostaglandin (B15479496) E2 (PGE2) and can promote apoptotic cell death.[4][7]

Quantitative Data Summary

Quantitative analysis of UCA provides critical insights into its physiological and pathological roles.

Table 1: this compound Concentration in Healthy Human Skin

| Body Site | Total UCA (nmol/cm²) | % cis-UCA (Unexposed) | % cis-UCA (Sun-Exposed) |

|---|---|---|---|

| Forehead | ~10-15 | ~7-18% | ~40-50% |

| Chest | ~15-25 | ~5-10% | ~45-55% |

| Back | ~15-25 | ~4-8% | ~40-50% |

| Inner Upper Arm | ~20-30 | ~3-7% | N/A |

| Buttock | ~20-35 | ~3-6% | N/A |

| Sole of Foot | ~60-70 | ~3-5% | N/A |

Data compiled from studies on subjects with skin types I-IV. A large interindividual variation exists.[10][16][17][18][19]

Table 2: Effect of Topical cis-UCA on Transepidermal Water Loss (TEWL)

| Subject Group | Treatment | Baseline TEWL (g/m²/h) | Post-Treatment TEWL (g/m²/h) | Change in TEWL |

|---|---|---|---|---|

| Healthy Subjects | 5% cis-UCA Cream | Not specified | Statistically significant reduction | Improved barrier |

| Atopic Dermatitis | 5% cis-UCA Cream | Elevated | Statistically significant reduction | Improved barrier |

| Atopic Dermatitis | Vehicle Cream | Elevated | No significant change | No improvement |

Summary from a clinical trial where 5% cis-UCA cream was shown to improve skin barrier function by reducing TEWL in both healthy and atopic dermatitis skin.[20][21]

Experimental Protocols

A variety of methods are employed to sample, quantify, and assess the function of this compound in skin.

Stratum Corneum Sampling: Tape Stripping

This is a minimally invasive method to collect layers of the stratum corneum for UCA analysis.

-

Objective: To sequentially remove and collect corneocytes for subsequent extraction and analysis.

-

Methodology:

-

Site Preparation: The selected skin site (e.g., volar forearm) is cleaned by wiping with a dry, lint-free cloth.

-

Tape Application: A standardized adhesive tape disc (e.g., D-Squame®) is applied to the skin with firm, uniform pressure (often applied with a standardized roller) for a set duration (e.g., 5-10 seconds).

-

Tape Removal: The tape is removed smoothly and consistently against the direction of hair growth.

-

Collection: The first few strips, which may contain surface contaminants, are often discarded. Subsequent strips are collected for analysis. This process can be repeated multiple times to sample deeper layers of the stratum corneum.

-

-

Downstream Processing: The collected tape strips are placed in a solvent for extraction of UCA.

Quantification of UCA Isomers: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying trans- and cis-UCA.

-

Objective: To determine the concentration of trans- and cis-UCA in a skin extract.

-

Methodology:

-

Extraction: Tape strips are immersed in an extraction solution (e.g., 0.1 M potassium hydroxide (B78521) or methanol/aqueous NaOH) and sonicated to release UCA from the corneocytes.[2] The solution is then neutralized and filtered.

-

Chromatographic Separation: The extract is injected into an HPLC system.

-

Column: A reversed-phase C18 column or a specialized cyclodextrin-bonded column is commonly used to achieve separation of the isomers.[2]

-

Mobile Phase: An isocratic mobile phase, often a buffered aqueous solution (e.g., potassium dihydrogenphosphate) with an organic modifier like acetonitrile, is used.[2][22]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Detection: A UV detector is set to the absorption maximum of UCA (e.g., 264-276 nm).

-

Quantification: The concentration of each isomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of purified trans- and cis-UCA.

-

Assessment of Immunosuppressive Activity: In Vitro Assays

The immunomodulatory effects of cis-UCA can be assessed using primary human or mouse immune cells.

-

Objective: To determine if cis-UCA directly affects the antigen-presenting function of Langerhans cells (LCs) or T-cell proliferation.

-

Example Protocol (Mixed Epidermal Cell-Lymphocyte Reaction - MELR):

-

Cell Isolation: Epidermal cell suspensions containing Langerhans cells are prepared from skin biopsies. Allogeneic T-cells are isolated from peripheral blood.

-

Treatment: The epidermal cell suspension is incubated with varying concentrations of cis-UCA (e.g., 10-100 µg/mL), trans-UCA (as a control), or media alone for a set period (e.g., 18 hours).[23][24]

-

Co-culture: The treated epidermal cells are washed and then co-cultured with the allogeneic T-cells.

-

Proliferation Assay: T-cell proliferation is measured after several days, typically by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a fluorescent dye-based assay.

-

Analysis: A reduction in T-cell proliferation in the presence of cis-UCA-treated LCs compared to controls would indicate an immunosuppressive effect.[23]

-

Conclusion and Future Directions

This compound stands out as a unique metabolite with a dual functionality dictated by UVR. Its role as trans-UCA in maintaining barrier integrity through hydration and pH regulation is fundamental to skin health. Conversely, the conversion to cis-UCA represents a key molecular switch that initiates UV-induced immunosuppression, a process with significant implications for photocarcinogenesis and inflammatory skin diseases.

For drug development professionals, UCA and its metabolic pathway present several opportunities. Targeting the restoration of trans-UCA levels could be a viable strategy for treating dry skin conditions associated with filaggrin deficiency. Furthermore, modulating the activity of cis-UCA or its receptors (e.g., 5-HT2A) could offer novel approaches for managing photosensitive disorders or enhancing the efficacy of phototherapies. A deeper understanding of the intricate balance between the beneficial and detrimental effects of this compound will continue to fuel innovation in dermatological science and therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: Precision Implementation of Minimal Erythema Dose MED Testing to Assess Individual Variation in Human Inflammatory Response [jove.com]

- 4. cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Multiple Roles of this compound in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. horiba.com [horiba.com]

- 10. Seasonal variation in this compound isomers in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Minimal Erythema Dose (MED) Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.childrenshealthireland.ie [media.childrenshealthireland.ie]

- 15. researchgate.net [researchgate.net]

- 16. This compound isomers: relation to body site, pigmentation, stratum corneum thickness and photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. This compound isomers in human skin: analysis of site variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound concentration and photoisomerization in Caucasian skin phototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Three randomised phase I/IIa trials of 5% cis-urocanic acid emulsion cream in healthy adult subjects and in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative analysis of histidine and cis and trans isomers of this compound by high-performance liquid chromatography: a new assay method and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cis-urocanic acid failed to affect in vitro human Langerhans cell allostimulatory function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Deep Dive into Urocanic Acid: From Discovery to a Central Role in Cutaneous Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urocanic acid (UCA), a metabolite of the amino acid L-histidine, has journeyed from a curious discovery in the 19th century to a molecule of significant interest in dermatology, immunology, and oncology. Initially identified as a natural ultraviolet (UV) filter, subsequent research has unveiled a more complex role for UCA, particularly its photoisomerization from the trans to the cis form upon UV exposure. This transformation triggers a cascade of immunosuppressive events with profound implications for skin cancer development and other dermatological conditions. This technical guide provides a comprehensive overview of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols, and elucidating the critical signaling pathways involved.

The Historical Perspective: Unraveling the Existence of this compound

The story of this compound begins in 1874 when the chemist Max Jaffé first isolated the compound from the urine of a dog.[1] This foundational discovery laid the groundwork for over a century of research that would gradually uncover its origin and physiological significance. Initially, its presence in urine was a chemical curiosity, and it wasn't until later that its connection to histidine metabolism was established. A pivotal moment in UCA research was the realization that it is predominantly found in the stratum corneum of the skin, where it is derived from the breakdown of the histidine-rich protein filaggrin.[1] This discovery shifted the focus of UCA research towards its role in skin physiology. For decades, the prevailing hypothesis was that trans-UCA served as a natural sunscreen, owing to its strong absorption of UVB radiation.[2] However, this perspective was dramatically altered with the discovery that UV radiation isomerizes trans-UCA to cis-UCA, a molecule with potent immunosuppressive properties.[3][4] This finding marked a paradigm shift, implicating UCA in the complex interplay between UV exposure, immune suppression, and the pathogenesis of skin cancer.[5][6][7]

Quantitative Analysis of this compound in Biological Systems

The concentration of this compound and its isomers varies significantly depending on the biological matrix, exposure to UV radiation, and the analytical methods employed for quantification. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound Isomers in Human Skin

| Skin Site | Condition | trans-UCA (nmol/cm²) | cis-UCA (nmol/cm²) | Total UCA (nmol/cm²) | Reference |

| Unirradiated Buttock | Healthy Volunteers | 22.4 (median) | - | 35.3 (mean) | [8] |

| UV-Exposed Forearm | Healthy Volunteers | Varies | Significantly higher than non-exposed sites | - | [9] |

| Forehead | Healthy Volunteers | Lower than buttock and arm | Higher percentage in exposed areas | - | [9][10] |

| Upper Back | Healthy Volunteers | Varies | Higher percentage in exposed areas | - | [5] |

| Various (10 sites) | Healthy Volunteers | Large interindividual variation | Higher percentage in exposed areas | Mean similar across sites (except sole) | [10] |

Table 2: Concentration of this compound Isomers in Human Urine

| Condition | cis-UCA (relative to creatinine) | Reference |

| Unirradiated | Not specified | [8] |

| After single UVB exposure | Significant increase | [8] |

Table 3: Photoisomerization of this compound

| Wavelength Range (nm) | Maximal cis-UCA Production (in vivo) | Reference |

| 280-310 | Yes | [11] |

| 305-341 | High efficiency | [12][13][14] |

| 350-363 | Yes | [12][13][14] |

Key Experimental Protocols in this compound Research

Extraction and Quantification of this compound from Human Stratum Corneum using HPLC

This protocol outlines a common method for the non-invasive sampling and analysis of UCA isomers from the stratum corneum.

Materials:

-

D-Squame® adhesive tape discs

-

0.1 M Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

trans-Urocanic acid standard

-

cis-Urocanic acid standard (can be prepared by UV irradiation of trans-UCA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Collection: Press a D-Squame® adhesive tape disc firmly onto the skin site of interest (e.g., forearm) for 10 seconds. Remove the tape and place it in a microcentrifuge tube.

-

Extraction: Add 1 ml of PBS to the microcentrifuge tube containing the tape disc. Vortex vigorously for 1 minute to extract the UCA from the tape.

-

Protein Precipitation: Add 200 µl of acetonitrile to the tube to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the tape and precipitated proteins.

-

Sample Preparation for HPLC: Carefully transfer the supernatant to a clean HPLC vial.

-

HPLC Analysis:

-

Inject 20 µl of the sample onto the C18 column.

-

Use a mobile phase of PBS and acetonitrile (e.g., 95:5 v/v) at a flow rate of 1 ml/min.

-

Detect the UCA isomers by UV absorbance at 278 nm.

-

Quantify the concentrations of trans-UCA and cis-UCA by comparing the peak areas to a standard curve generated from known concentrations of the UCA standards.[15][16][17][18][19][20]

-

In Vitro Photoisomerization of this compound and Spectroscopic Analysis

This protocol describes a method to induce and analyze the photoisomerization of trans-UCA to cis-UCA in a controlled laboratory setting.

Materials:

-

trans-Urocanic acid

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quartz cuvettes

-

UV irradiation source (e.g., a UV lamp with a specific wavelength output, such as 313 nm)

-

UV-Vis spectrophotometer

-

HPLC system (as described in 3.1)

Procedure:

-

Sample Preparation: Prepare a solution of trans-UCA in phosphate buffer at a known concentration (e.g., 100 µM) in a quartz cuvette.

-

Initial Spectroscopic Measurement: Record the initial UV-Vis absorption spectrum of the trans-UCA solution from 200 to 400 nm.

-

UV Irradiation: Expose the cuvette containing the trans-UCA solution to the UV irradiation source for a defined period.

-

Spectroscopic Monitoring: At regular intervals during the irradiation, remove the cuvette and record the UV-Vis absorption spectrum to monitor the changes in absorbance, which reflect the conversion of trans-UCA to cis-UCA.

-

HPLC Analysis of Isomer Ratio: At the end of the irradiation period, take an aliquot of the solution and analyze it by HPLC (as described in 3.1) to determine the final ratio of trans-UCA to cis-UCA.[12][13][14][21][22][23]

Assessment of Langerhans Cell Function after cis-Urocanic Acid Treatment

This protocol provides a framework for investigating the impact of cis-UCA on the antigen-presenting capacity of Langerhans cells (LCs).

Materials:

-

Epidermal cell suspension containing Langerhans cells (isolated from skin biopsies)

-

cis-Urocanic acid

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

Antigen (e.g., ovalbumin)

-

T-cells specific to the antigen

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Reagents for assessing T-cell proliferation (e.g., [³H]-thymidine or CFSE)

Procedure:

-

LC Treatment: Culture the epidermal cell suspension in the presence of varying concentrations of cis-UCA for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

Antigen Pulsing: After the treatment period, wash the cells to remove the cis-UCA and then incubate them with the antigen for a few hours to allow for antigen uptake and processing.

-

Co-culture with T-cells: After antigen pulsing, wash the LCs again and co-culture them with antigen-specific T-cells in a 96-well plate.

-

Assessment of T-cell Proliferation: After a few days of co-culture, assess T-cell proliferation using a standard method. For example, add [³H]-thymidine and measure its incorporation into the DNA of proliferating T-cells, or use CFSE staining and flow cytometry to measure the dilution of the dye in dividing T-cells.

-

Data Analysis: Compare the levels of T-cell proliferation induced by cis-UCA-treated LCs to that of the control LCs to determine the effect of cis-UCA on their antigen-presenting function.[24][25][26][27][28][29][30][31]

Signaling Pathways of this compound

cis-Urocanic Acid-Induced Immunosuppression

The immunosuppressive effects of cis-UCA are primarily mediated through its interaction with the serotonin (B10506) receptor 5-HT2A. This interaction triggers a signaling cascade that ultimately leads to the suppression of cell-mediated immunity. Another important mediator in this pathway is Tumor Necrosis Factor-alpha (TNF-α), which is released upon cis-UCA exposure and contributes to the alteration of Langerhans cell function.[32][33][34][35][36]

Caption: Signaling pathway of cis-Urocanic Acid-induced immunosuppression.

Experimental Workflow for Studying this compound Photoisomerization

The study of UCA photoisomerization typically involves a series of steps from sample preparation to analysis, as depicted in the workflow diagram below.

Caption: Experimental workflow for in vitro UCA photoisomerization studies.

Conclusion and Future Directions

The journey of this compound research, from its initial discovery as a metabolic byproduct to its current status as a key player in skin immunology and photocarcinogenesis, highlights the dynamic nature of scientific inquiry. While significant progress has been made in understanding its dual role as a photoprotectant and an immunosuppressant, many questions remain. Future research should focus on further elucidating the downstream signaling events following 5-HT2A receptor activation by cis-UCA. A deeper understanding of the interplay between cis-UCA, TNF-α, and other cytokines will be crucial. Furthermore, the development of more sophisticated analytical techniques will enable a more precise quantification of UCA isomers in different skin layers and their correlation with clinical outcomes. Ultimately, a comprehensive understanding of this compound's biology will pave the way for the development of novel therapeutic strategies for the prevention and treatment of skin cancers and other inflammatory skin disorders.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. verdeanalitica.com.br [verdeanalitica.com.br]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 30. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 31. histio.org [histio.org]

- 32. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 33. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Biosynthesis of Trans-Urocanic Acid from L-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of trans-urocanic acid from L-histidine, a critical pathway in amino acid metabolism. The document details the enzymatic reaction, presents quantitative data, outlines experimental protocols, and provides visualizations of the pathway and associated workflows.

Introduction

Trans-urocanic acid is a key metabolite derived from the essential amino acid L-histidine. It is predominantly found in the stratum corneum of the skin and in the liver.[1] In the skin, it acts as a natural chromophore, absorbing ultraviolet (UV) radiation and subsequently isomerizing to cis-urocanic acid.[2] This process is implicated in UV-induced immunosuppression. In the liver, trans-urocanic acid is an intermediate in the catabolic pathway that converts L-histidine to L-glutamate.[3][4] The biosynthesis is a single-step enzymatic reaction catalyzed by histidine ammonia-lyase.

The Core Biosynthetic Pathway

The conversion of L-histidine to trans-urocanic acid is a non-oxidative deamination reaction.[5][6] This process is catalyzed by the cytosolic enzyme L-histidine ammonia-lyase (HAL), also known as histidase (EC 4.3.1.3).[1][7] The reaction involves the elimination of an ammonium (B1175870) ion from the alpha-amino group of L-histidine, resulting in the formation of a carbon-carbon double bond and yielding trans-urocanic acid.[3]

The enzyme itself possesses a unique electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Alanine-Serine-Glycine tripeptide motif within the enzyme's protein backbone.[4][7][8] This cofactor is essential for the catalytic mechanism.[9]

Quantitative Data

The kinetic properties of histidine ammonia-lyase can vary depending on the source of the enzyme and the experimental conditions. Below is a summary of key quantitative data from various studies.

Table 1: Kinetic Parameters of Histidine Ammonia-Lyase (HAL)

| Source Organism | Km for L-Histidine (mM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Rat Liver | 0.5 (at pH 9.0) | ~8.5 | Not specified | [10] |

| Pseudomonas putida | 5.3 (at pH 9.0) | Not specified | Not specified | [11] |

| Geobacillus kaustophilus | Not specified | 8.5 | 85 | [6] |

| Microencapsulated | 20 | Not specified | Not specified | [12] |

| Trypanosoma cruzi | Not specified | 8.0 - 9.0 | 25 - 55 | [13] |

Table 2: Concentrations of Urocanic Acid in Human Stratum Corneum

| Condition | Analyte | Concentration Range | Notes | Reference |

| Normal Skin | trans-Urocanic Acid | 2 to 50 pmol detected | Varies by body site | [14] |

| Sunburned Skin | cis/trans Ratio | >3 times that of normal skin | Demonstrates UV-induced isomerization | [14] |

| Various Body Sites | Total this compound | High on buttock and arm, lowest on forehead | Considerable subject-to-subject variation | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the biosynthesis of trans-urocanic acid. Below are summarized protocols for key experiments.

This spectrophotometric assay is the most common method for determining HAL activity by measuring the formation of trans-urocanic acid, which absorbs UV light at 277 nm.

Principle: The rate of increase in absorbance at 277 nm is directly proportional to the enzymatic activity.

Materials:

-

100 mM Tris-HCl buffer (pH 9.0)

-

0.1 mM MnCl₂

-

1.7 mM reduced glutathione (B108866) (GSH)

-

L-histidine solution (substrate)

-

Purified HAL enzyme or cell/tissue lysate

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0), 0.1 mM MnCl₂, and 1.7 mM GSH.[13]

-

Add the desired concentration of L-histidine to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified HAL enzyme or protein extract from a cell/tissue lysate.[13]

-

Immediately place the reaction cuvette in a spectrophotometer and monitor the increase in absorbance at 277 nm over time.[13]

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be quantified using the molar extinction coefficient of this compound.

Purification of HAL is essential for detailed kinetic and structural studies. The following is a general workflow for purifying HAL, for instance from Pseudomonas putida or other sources.

Principle: A multi-step chromatographic process is used to isolate HAL from other cellular proteins.

Materials:

-

Cell paste expressing HAL

-

Lysis buffer

-

Ammonium sulfate (B86663)

-

Chromatography columns (e.g., ion exchange, hydrophobic interaction)

-

Buffer solutions for chromatography

Procedure:

-

Cell Lysis: Resuspend cell paste in lysis buffer and disrupt cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing HAL activity.[8]

-

Dialysis: Dialyze the resuspended precipitate against a suitable buffer to remove excess salt.

-

Ion Exchange Chromatography: Apply the dialyzed sample to an ion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.[16]

-

Hydrophobic Interaction Chromatography: Pool active fractions and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.[8]

-

Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate HAL based on its native molecular weight.

-

Purity Analysis: Assess the purity of the final sample using SDS-PAGE.

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for the simultaneous quantification of L-histidine and the isomers of this compound.[14][17]

Principle: Reversed-phase HPLC separates the compounds based on their hydrophobicity, allowing for their detection and quantification.

Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column or a specialized column like β-Cyclodextrin.[18][19]

-

Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile (B52724) mixture).[18][19]

-

Standards for L-histidine, trans-urocanic acid, and cis-urocanic acid.

-

Sample extracts (e.g., from stratum corneum or reaction mixtures).

Procedure:

-

Sample Preparation: Extract histidine and this compound from the biological matrix using a suitable solvent. For some samples, a dabsylation step may be used for derivatization.[14]

-

Chromatographic Separation:

-

Detection: Monitor the eluent at a specific wavelength, typically around 276 nm for this compound isomers.[18][19]

-

Quantification: Create a standard curve using known concentrations of the analytes. Determine the concentration in the samples by comparing their peak areas to the standard curve.[14]

References

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evaluation of the amount of cis- and trans-urocanic acid in the stratum corneum by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histidine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 8. our.utah.edu [our.utah.edu]

- 9. ucur.org [ucur.org]

- 10. Histidine ammonia-lyase from rat liver. Purification, properties, and inhibition by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and characterization of Pseudomonas putida histidine ammonia-lyase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of L-histidine ammonia-lyase immobilized by microencapsulation in artificial cells: preparation, kinetics, stability, and in vitro depletion of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of histidine and cis and trans isomers of this compound by high-performance liquid chromatography: a new assay method and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound isomers: relation to body site, pigmentation, stratum corneum thickness and photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analytical tools for this compound determination in human samples: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

The Photochemical Transformation of trans-Urocanic Acid: A Technical Guide to its Isomerization and Biological Significance

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic acid (UCA), a significant chromophore in the stratum corneum, undergoes a pivotal photoisomerization from its naturally occurring trans-isomer to a cis-isomer upon exposure to ultraviolet (UV) radiation. This transformation is not merely a structural rearrangement but a critical event with profound biological implications, most notably in the realm of photoimmunosuppression. This technical guide provides a comprehensive analysis of the mechanism governing this photoisomerization, detailed experimental protocols for its investigation, and a summary of key quantitative data. Furthermore, it elucidates the signaling pathway initiated by cis-urocanic acid, offering insights for researchers in dermatology, immunology, and drug development.

The Core Mechanism of Photoisomerization

The conversion of trans-urocanic acid to its cis-isomer is a complex photochemical process governed by the molecule's electronic structure and its interaction with UV radiation. The mechanism involves the absorption of a photon, transition to an excited electronic state, and subsequent relaxation through a pathway that facilitates the rotation around the Cα=Cβ double bond of the acrylic acid side chain.

Upon absorption of UV radiation, primarily in the UVB range (290-320 nm), the trans-UCA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Theoretical and experimental studies have revealed the involvement of at least two low-lying singlet excited states: a ππ* state and an nπ* state.[1][2] The relative energies of these states are crucial and can be influenced by the solvent environment and the specific tautomeric form of the this compound molecule (N1-H or N3-H).[1]

The photoisomerization is believed to proceed through a "volume-conserving" or "hula-twist" motion. The key event is the decay from the excited state back to the ground state via a conical intersection, a point where the potential energy surfaces of the two states become degenerate.[2] This rapid, radiationless deactivation pathway allows for the efficient conversion of electronic energy into the mechanical motion of isomerization. The molecule reaches a twisted geometry at the conical intersection, from which it can relax to either the trans or cis ground state.

The quantum yield of this photoisomerization, which is the efficiency of the conversion process, is notably wavelength-dependent. Excitation at the red edge of the absorption band (around 310-320 nm) results in a higher quantum yield for cis-UCA formation compared to excitation at the absorption maximum (around 270-280 nm).[3][4] This phenomenon is attributed to the differential accessibility of the reactive excited states and competing deactivation pathways at different excitation energies.[1]

Quantitative Data

The photoisomerization of this compound has been characterized by several key quantitative parameters. The following tables summarize important data gathered from various studies.

| Parameter | trans-Urocanic Acid | cis-Urocanic Acid | Solvent/Conditions | Reference |

| Absorption Max (λmax) | ~268-280 nm | ~270 nm | Aqueous solution | [4][5] |

| Molar Extinction Coefficient (ε) | Higher than cis-isomer | Lower than trans-isomer | Aqueous solution | [5] |

| Fluorescence Quantum Yield (Φf) | < 10⁻⁴ | < 10⁻⁴ | Aqueous solution | [5] |

Table 1: Spectroscopic Properties of this compound Isomers.

| Excitation Wavelength (nm) | Quantum Yield (Φ t→c) | Solvent/Conditions | Reference |

| 254 | Varies with conditions | Aqueous solution | [4] |

| 266 | ~0.02 (for photo-ionization) | Aqueous solution, pH 7 | [5] |

| 270-340 | Wavelength-dependent | In vitro and in mouse skin | [6] |

| 300-315 | Maximal effectiveness | In mouse skin | [6] |

| 305-341 | High efficiency | In vivo (human skin) | [3] |

| 306 | Absent intersystem crossing | Aqueous buffer | [7] |

| 313 | Varies with conditions | Aqueous solution | [4] |

Table 2: Wavelength-Dependent Quantum Yields for trans- to cis-Photoisomerization.

Experimental Protocols

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of trans- and cis-urocanic acid isomers.

Objective: To determine the relative concentrations of trans- and cis-UCA in a sample following UV irradiation.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M triethylammonium (B8662869) phosphate, pH 3.0)

-

Standards of trans-UCA and cis-UCA

-

Sample containing UCA isomers

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the acetonitrile and aqueous buffer in an appropriate ratio (e.g., 10:90 v/v).[8] Degas the mobile phase before use.

-

Standard Preparation: Prepare stock solutions of trans-UCA and cis-UCA of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Analysis:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to the appropriate wavelength for detection (e.g., 210 nm or 264 nm).[8][9]

-

Inject a fixed volume of the standards and the sample onto the HPLC column.

-

Record the chromatograms. The retention times for cis- and trans-UCA will be different, allowing for their separation and quantification.[8]

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of each isomer in the sample by comparing their peak areas to the calibration curve.

-

Ultrafast Transient Absorption Spectroscopy

This protocol describes the general methodology for investigating the excited-state dynamics of this compound photoisomerization.

Objective: To observe the short-lived transient species and determine the timescales of the photochemical processes.

Apparatus:

-

Femtosecond laser system (e.g., Ti:Sapphire oscillator and regenerative amplifier)

-

Optical parametric amplifier (OPA) for generating tunable pump pulses

-

White-light continuum generation setup for the probe pulse

-

Spectrometer and detector

Procedure:

-

Sample Preparation: Prepare a solution of trans-urocanic acid in the solvent of interest in a cuvette.

-

Laser Setup:

-

The output of the femtosecond laser is split into two beams: the pump and the probe.

-

The pump beam is directed to the OPA to generate the desired excitation wavelength (e.g., in the UVB range).

-

The probe beam is focused into a nonlinear medium (e.g., CaF₂) to generate a broadband white-light continuum.

-

-

Pump-Probe Experiment:

-

The pump pulse excites the sample, initiating the photoisomerization.

-

The probe pulse, delayed in time with respect to the pump pulse, passes through the excited volume of the sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Acquisition:

-

The transmitted probe light is directed to a spectrometer to record the transient absorption spectrum at each time delay.

-

A series of spectra are collected at different time delays to create a two-dimensional data map of transient absorbance versus wavelength and time.

-

-

Data Analysis:

-

The data is analyzed to identify the spectral signatures of the excited states and any transient intermediates.

-

Kinetic analysis of the decay of these signals provides the lifetimes of the excited states and the rates of the isomerization process.[7]

-

Biological Implications: The cis-Urocanic Acid Signaling Pathway

The formation of cis-urocanic acid in the skin is a key initiating event in UV-induced immunosuppression.[3] cis-UCA has been identified as an agonist for the serotonin (B10506) 2A receptor (5-HT2A).[10] The binding of cis-UCA to this G protein-coupled receptor (GPCR) triggers an intracellular signaling cascade.

The 5-HT2A receptor is coupled to the Gq/11 family of G proteins.[11][12] Upon activation by cis-UCA, the α-subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13][14]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of cellular responses, including the production of immunosuppressive cytokines and the alteration of immune cell function.

Conclusion

The photoisomerization of trans-urocanic acid to its cis-isomer is a fundamentally important photochemical reaction with significant biological consequences. Understanding the intricate mechanism of this process, supported by robust experimental methodologies, is crucial for elucidating its role in photoimmunosuppression and for the development of novel photoprotective strategies and immunomodulatory drugs. This guide provides a foundational understanding of the core principles and techniques involved in the study of this compound photoisomerization, serving as a valuable resource for the scientific community.

References

- 1. An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoisomerization spectrum of this compound in human skin and in vitro: effects of simulated solar and artificial ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the red shift between in vitro and in vivo this compound photoisomerization action spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some photophysical studies of cis- and trans-urocanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action spectra for the trans to cis photoisomerisation of this compound in vitro and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02088J [pubs.rsc.org]

- 8. Analysis of histidine and this compound isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. msudenver.edu [msudenver.edu]

Urocanic Acid: An In-Depth Technical Guide to its Metabolism and Degradation Products In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urocanic acid (UCA), a derivative of the amino acid L-histidine, is a significant metabolite found predominantly in the stratum corneum of the skin. It plays a dual role in physiological processes, acting as a natural sunscreen while also being implicated in UV-induced immunosuppression. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, its degradation products, and the analytical methodologies used for its quantification. Furthermore, it delves into the signaling pathways modulated by its photoisomerization, offering critical insights for researchers in dermatology, immunology, and drug development.

This compound Metabolism: From Histidine to Glutamic Acid

The metabolic journey of this compound begins with the deamination of L-histidine. This process primarily occurs in the liver and the epidermis.

-

Formation of trans-Urocanic Acid: The enzyme histidase (also known as histidine ammonia-lyase) catalyzes the removal of an ammonia (B1221849) molecule from L-histidine, resulting in the formation of trans-urocanic acid.[1] This isomer is the predominant form found in non-UV-exposed skin.

-

Hepatic Degradation: In the liver, trans-urocanic acid is further metabolized by the enzyme urocanase (urocanate hydratase).[1] This enzymatic reaction hydrates trans-urocanic acid to form 4-imidazolone-5-propionic acid. Subsequently, this intermediate is converted to glutamic acid.[1] A deficiency in the urocanase enzyme leads to a rare metabolic disorder known as urocanic aciduria, characterized by elevated levels of this compound in the urine.[1]

-

Photoisomerization in the Skin: Upon exposure to ultraviolet (UV) radiation, particularly in the UVB spectrum (290-320 nm), epidermal trans-urocanic acid undergoes photoisomerization to its cis-isomer, cis-urocanic acid.[2][3][4] This conversion is a key event initiating the immunosuppressive effects associated with UV radiation. The maximal production of cis-UCA in human skin occurs in the UVB spectral region of 280-310 nm.[5]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in the epidermis and liver.

Quantitative Analysis of this compound In Vivo

The quantification of trans- and cis-urocanic acid in biological matrices is crucial for understanding its physiological and pathological roles. The following tables summarize the reported concentrations in human skin, urine, and plasma.

Table 1: this compound Levels in Human Skin

| Isomer | Condition | Concentration (nmol/cm²) | Reference |

| trans-UCA | Non-irradiated | 17.1 | [2] |

| trans-UCA | Unirradiated | 22.4 (median), 35.3 (mean) | [6] |

| trans-UCA | Varies by individual | 4 - 34 | [1] |

| cis-UCA | Non-irradiated | 0.5 | [2] |

| cis-UCA | Unirradiated | 3-35% of total UCA | [6] |

| cis-UCA | After single UVB exposure (250 J/m²) | Immediate maximum | [2] |

Table 2: this compound Levels in Human Urine

| Isomer | Condition | Concentration (µmol/mmol creatinine) | Reference |

| trans-UCA | Non-irradiated | 1.36 | [2] |

| cis-UCA | Non-irradiated | 0.03 (median 0.00) | [2] |

| cis-UCA | 5-12 h post single UVB exposure | Maximum level | [2] |

| cis-UCA/trans-UCA Ratio | Before UVA/B exposure | Baseline | [3][7] |

| cis-UCA/trans-UCA Ratio | After single UVA/B exposure (~70% MED) | 4.75-fold increase | [3][7] |

Table 3: this compound Levels in Human Plasma

| Isomer | Condition | Concentration (µM) | Reference |

| trans-UCA | Non-irradiated | 0.5 | [2] |

| cis-UCA | Non-irradiated | Undetectable | [2] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound isomers requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Confocal Raman Spectroscopy offers a non-invasive in vivo alternative. Gas Chromatography-Mass Spectrometry (GC-MS) is also used for profiling organic acids in urine.

High-Performance Liquid Chromatography (HPLC) for this compound Isomers in Skin and Urine

This protocol provides a general framework based on established methods.[3][7][8][9][10]

1. Sample Preparation:

-

Skin:

-

Tape Stripping: Apply adhesive tape to the skin surface for approximately 10 seconds to remove the stratum corneum.

-

Extraction: Immerse the tape in a potassium hydroxide (B78521) (KOH) solution to extract the this compound isomers.[9] Alternatively, direct solvent extraction from skin biopsies can be performed using ethanol (B145695) or water mixtures.[10]

-

-

Urine:

2. Chromatographic Conditions:

-

Column: A Cyclobond I™ 2000 β-Cyclodextrin column or a C18 reversed-phase column (e.g., Tosoh ODS 80TS) is typically used for the separation of trans- and cis-UCA isomers.[8][9]

-

Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase is a mixture of phosphate (B84403) buffer and acetonitrile.[8][10] For example, a 15:85 (v/v) solution of phosphate buffer-acetonitrile can be used.[8][10]

-

Flow Rate: A typical flow rate is between 1 and 3 mL/min.[8][9][10]

-

Detection: A Diode Array Detector (DAD) or a UV detector set at approximately 268-276 nm is used for detection.[3][7][8][10]

-

Temperature: The column temperature is generally maintained at around 20°C.[8][10]

3. Quantification:

-

Standard Curve: Prepare standard solutions of trans-UCA and cis-UCA at known concentrations to generate a calibration curve. Since cis-UCA is not always commercially available, it can be generated by exposing a solution of trans-UCA to a UVC lamp.[7]

-

Analysis: Inject the prepared sample extracts into the HPLC system and quantify the peak areas of the trans- and cis-UCA isomers against the standard curve.

In Vivo Confocal Raman Spectroscopy for Skin this compound

Confocal Raman spectroscopy allows for the non-invasive, real-time measurement of molecular concentrations in different layers of the skin.[11][12][13]

1. Instrumentation:

-

A confocal Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a high-sensitivity detector is required.

2. Data Acquisition:

-

The laser is focused on the skin surface, and Raman spectra are collected from various depths within the stratum corneum with a depth resolution of approximately 5 µm.[12]

-

The Raman spectra are recorded in the fingerprint region (e.g., 400-2200 cm⁻¹).[11]

3. Data Analysis:

-

The concentration of trans-urocanic acid is determined by analyzing the intensity of its characteristic Raman peaks relative to the keratin (B1170402) signal.[11]

-

Depth profiles of trans-UCA concentration can be generated to assess its distribution within the stratum corneum.[11]

-

Changes in the trans-UCA signal after UV exposure can be monitored to evaluate the extent of photoisomerization.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a powerful technique for the comprehensive analysis of organic acids in urine, including metabolites of the histidine pathway.[14][15][16]

1. Sample Preparation and Derivatization:

-

Extraction: Organic acids are extracted from urine using an organic solvent like ethyl acetate (B1210297) under acidic conditions.[15]

-

Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] For ketoacids, an initial oximation step with hydroxylamine (B1172632) is performed.[15]

2. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interactions with the capillary column (e.g., a 5%-phenyl-95%-dimethylpolixysiloxane column).[17]

-

Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

3. Identification and Quantification:

-

Identification: this compound and its metabolites are identified by comparing their retention times and mass spectra to those of known standards or to spectral libraries.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of an internal standard added at the beginning of the sample preparation.

Signaling Pathways of cis-Urocanic Acid

The immunosuppressive effects of cis-urocanic acid are a key area of research. Evidence suggests that cis-UCA exerts its effects by interacting with specific cellular receptors.

Interaction with the Serotonin (B10506) 5-HT2A Receptor

A significant breakthrough in understanding the mechanism of cis-UCA-induced immunosuppression was the discovery of its interaction with the serotonin 5-HT2A receptor.[18][19][20]

-

cis-UCA as a 5-HT2A Receptor Agonist: cis-Urocanic acid has been shown to bind to the 5-HT2A receptor with relatively high affinity.[18][19] This binding activates the receptor, initiating downstream signaling events.

-

Calcium Mobilization: Activation of the 5-HT2A receptor by cis-UCA leads to the mobilization of intracellular calcium.[18][19][21] This increase in intracellular calcium is a key second messenger in many signaling pathways.

-

Immunosuppression: The activation of the 5-HT2A receptor by cis-UCA is believed to be the primary mechanism for its immunosuppressive effects.[18][19] Antagonists of the 5-HT2A receptor have been shown to block UV- and cis-UCA-induced immune suppression in animal models.[18][19]

Downstream Effects and Other Potential Pathways

While the 5-HT2A receptor pathway is a major finding, other studies suggest a more complex picture.

-

Keratinocyte-Independent Effects: Some research indicates that cis-UCA's stimulation of immunomodulatory mediator production in human keratinocytes may occur independently of the 5-HT2A and platelet-activating factor (PAF) receptors, suggesting that other cell types may be the primary targets for cis-UCA-induced immunosuppression.[22]

-

Cytokine Modulation: The direct effect of cis-UCA on the expression of immunosuppressive cytokines like IL-10, TGF-β, and TNF-α in keratinocytes is not consistently observed, suggesting that its immunomodulatory actions may be mediated through other cell types or pathways.[23]

Signaling Pathway of cis-Urocanic Acid-Induced Immunosuppression

Caption: Signaling pathway of cis-urocanic acid-induced immunosuppression.

Conclusion

The study of this compound metabolism and its degradation products in vivo is a dynamic field with significant implications for skin health, immunology, and the development of photoprotective and immunomodulatory therapies. The conversion of trans-urocanic acid to its cis-isomer upon UV exposure and the subsequent activation of the 5-HT2A receptor pathway represent a critical link between environmental stimuli and the immune system. The quantitative data and analytical protocols presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of this compound's biological functions. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic strategies targeting a range of dermatological and immunological disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Prolonged increase of cis-urocanic acid levels in human skin and urine after single total-body ultraviolet exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of clinical UVA/B exposures on urinary this compound isomer levels in individuals with caucasian type (II/III) skin types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An action spectrum for the production of cis-urocanic acid in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound concentration and photoisomerization in Caucasian skin phototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of clinical UVA/B exposures on urinary this compound isomer levels in individuals with caucasian type (II/III) skin types [escholarship.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. In vivo evaluation of the protective capacity of sunscreen by monitoring this compound isomer in the stratum corneum using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo confocal Raman microspectroscopy of the skin: noninvasive determination of molecular concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Confocal Raman spectroscopy: In vivo biochemical changes in the human skin by topical formulations under UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hmdb.ca [hmdb.ca]

- 18. Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cis-Urocanic acid does not induce the expression of immunosuppressive cytokines in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Basis and Clinical Significance of Urocanic Aciduria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic aciduria is a rare, autosomal recessive inborn error of histidine metabolism characterized by the accumulation of urocanic acid in the urine. This condition arises from mutations in the UROC1 gene, which encodes the enzyme urocanase. While some individuals with urocanic aciduria may be asymptomatic, the condition has been associated with a range of clinical manifestations, including intellectual disability, intermittent ataxia, and developmental delay. This technical guide provides a comprehensive overview of the genetic and biochemical underpinnings of urocanic aciduria, details its clinical implications, and outlines key experimental protocols for its study, with a focus on applications for research and therapeutic development.

Introduction

Urocanic aciduria (OMIM #276880) is a metabolic disorder resulting from the deficient activity of the enzyme urocanase (urocanate hydratase).[1][2][3] This enzyme plays a crucial role in the catabolism of L-histidine. Its impairment leads to a metabolic block, resulting in the excretion of large amounts of this compound in the urine.[1] The condition is inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the responsible gene, one from each parent.[1][2] While considered by some to be a relatively benign condition, several case reports have linked urocanic aciduria with significant neurological symptoms, including intellectual disability, ataxia, and aggressive behavior, suggesting a more complex and variable clinical phenotype.[4][5][6][7] This guide delves into the molecular genetics of the disorder, the pathophysiology, clinical presentation, and the methodologies used for its diagnosis and study.

Genetic Basis of Urocanic Aciduria

The genetic foundation of urocanic aciduria lies in mutations within the UROC1 gene, located on chromosome 3q21.3.[3][8] This gene provides the instructions for synthesizing the urocanase enzyme.

The UROC1 Gene and Urocanase Enzyme

The UROC1 gene encodes urocanate hydratase, a key enzyme in the degradation pathway of histidine.[5][6][9] This enzyme catalyzes the conversion of this compound to 4-imidazolone-5-propionic acid.[10] A deficiency in this enzyme disrupts the normal breakdown of histidine, leading to the accumulation of its precursor, this compound.

Inheritance Pattern